molecular formula C13H15NO3 B8584326 Benzo[1,3]dioxol-5-yl-piperidin-4-yl-methanone

Benzo[1,3]dioxol-5-yl-piperidin-4-yl-methanone

Cat. No. B8584326
M. Wt: 233.26 g/mol
InChI Key: ITIBBDXWDSXQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181266B2

Procedure details

To a solution of 4-(benzo[1,3]dioxole-5-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester (0.50 g, 1.5 mmol) in 10 mL of DCM, was added 2 mL of TFA. The reaction mixture was stirred at ambient temperature for 2.5 hours, then solvent was removed by reduced pressure to yield the title product (0.35 g, 1.35 mmol). MS (ESI) m/z 234.9 (M+H+); HPLC (Novapak 150×3.9 mm C-18 column: mobile phase: 35-90% acetonitrile/water with 0.1% TFA, at 2 mL/min over 2 min.) t 1.11 min.
Name
4-(benzo[1,3]dioxole-5-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([C:16]2[CH:24]=[CH:23][C:19]3[O:20][CH2:21][O:22][C:18]=3[CH:17]=2)=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[O:20]1[C:19]2[CH:23]=[CH:24][C:16]([C:14]([CH:11]3[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)=[O:15])=[CH:17][C:18]=2[O:22][CH2:21]1

Inputs

Step One
Name
4-(benzo[1,3]dioxole-5-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)C1=CC2=C(OCO2)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed by reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(=O)C2CCNCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.35 mmol
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.